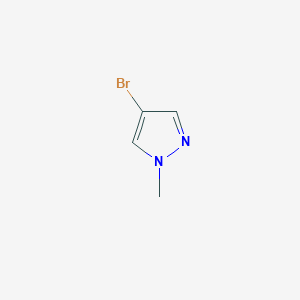

4-bromo-1-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science

Pyrazole, a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂, features a ring structure containing three carbon atoms and two adjacent nitrogen atoms. royal-chem.com This arrangement classifies pyrazole as an azole and imparts it with a unique set of chemical properties, including aromaticity, which contributes to its stability. royal-chem.com The pyrazole ring is a versatile scaffold in chemical science, serving as a foundational structure for a vast array of derivatives with wideranging applications. numberanalytics.comnumberanalytics.com

The significance of pyrazole derivatives is particularly pronounced in medicinal chemistry, where they function as crucial pharmacophores in drug design and development. numberanalytics.com Compounds incorporating the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. royal-chem.comnumberanalytics.com Notable examples of pyrazole-based pharmaceuticals include Celecoxib, an anti-inflammatory drug, and Rimonabant, an anti-obesity agent. numberanalytics.com

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are utilized in the formulation of pesticides and herbicides. numberanalytics.comrroij.com For instance, pyraclostrobin (B128455) is a pyrazole-based fungicide effective against various plant diseases. royal-chem.com In the realm of materials science, these compounds are investigated for the development of novel materials such as conductive polymers and fluorescent dyes. royal-chem.comrroij.comglobalresearchonline.net

The synthesis of pyrazole derivatives is a dynamic area of research, with methods evolving from traditional condensation reactions, like the Knorr synthesis, to modern techniques such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis. numberanalytics.com These advancements aim to improve reaction efficiency, selectivity, and environmental sustainability. numberanalytics.com The continuous exploration of pyrazole chemistry underscores its enduring importance in both fundamental research and industrial applications. royal-chem.com

Significance of Brominated Pyrazoles in Synthetic and Applied Chemistry

Brominated pyrazoles represent a particularly valuable subclass of pyrazole derivatives, serving as versatile intermediates in organic synthesis and as active components in various applications. jmcs.org.mx The introduction of a bromine atom onto the pyrazole ring significantly enhances the molecule's synthetic utility, primarily by providing a reactive site for a variety of chemical transformations. encyclopedia.pub

One of the most important applications of brominated pyrazoles is in transition metal-catalyzed cross-coupling reactions. jmcs.org.mx These reactions, including the Suzuki, Heck, Stille, and Sonogashira couplings, utilize the carbon-bromine bond as a handle to form new carbon-carbon and carbon-heteroatom bonds. jmcs.org.mx This capability allows for the construction of complex molecular architectures from simpler, readily available bromopyrazole building blocks. encyclopedia.pub For example, 4-bromopyrazoles have been used in palladium-catalyzed benzannulation reactions to synthesize substituted indazoles, another important class of heterocyclic compounds. mdpi.com

In addition to their role as synthetic intermediates, brominated pyrazoles are also investigated for their own biological activities. banglajol.info The presence of a bromine atom can influence a molecule's lipophilicity and its ability to interact with biological targets, sometimes leading to enhanced pharmacological properties. banglajol.info Research has explored the potential of brominated pyrazole derivatives as cytotoxic agents against cancer cells and as components in the development of new agrochemicals. banglajol.infochemimpex.com

The synthesis of brominated pyrazoles can be achieved through various methods, including the direct bromination of a pre-formed pyrazole ring using reagents like N-bromosuccinimide (NBS) or through multi-step sequences where the bromine atom is introduced at an earlier stage. jmcs.org.mxencyclopedia.pub The regioselectivity of the bromination reaction is a key consideration in these syntheses. jmcs.org.mx

Rationale for Focused Research on 4-Bromo-1-methyl-1H-pyrazole

The specific compound this compound (CAS No. 15803-02-8) has garnered focused research interest due to its unique combination of structural features and its role as a key building block in the synthesis of high-value chemical entities. chemimpex.compunagri.com The presence of a bromine atom at the 4-position, a methyl group at the 1-position, and the inherent properties of the pyrazole ring make it a versatile and valuable intermediate in both pharmaceutical and agrochemical research. chemimpex.com

In the pharmaceutical sector, this compound is a crucial intermediate in the production of several drug candidates and approved medicines. punagri.com For example, it is used in the synthesis of Erdafitinib and Savolitinib, which are targeted therapies for certain types of cancer. punagri.com Its structure allows for precise molecular modifications, enabling chemists to design and construct complex molecules with specific therapeutic actions, particularly in the development of treatments for neurological disorders and inflammation. chemimpex.com

The utility of this compound also extends to the agrochemical industry, where it serves as a key intermediate in the synthesis of modern herbicides and fungicides. chemimpex.com Its incorporation into agrochemical products contributes to the development of more effective and sustainable solutions for crop protection. chemimpex.com

Furthermore, in materials science, this compound is used in the formulation of advanced polymers, contributing to materials with enhanced thermal and chemical resistance. chemimpex.com The well-defined reactivity of the carbon-bromine bond allows for its participation in various coupling reactions, making it a valuable tool for creating new materials with tailored properties. chemicalbook.com The conventional synthesis of this compound often involves the bromination of 1-methyl pyrazole using N-bromosuccinimide (NBS) in an aqueous medium, a method noted for its efficiency and high yield. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 15803-02-8 scbt.com |

| Molecular Formula | C₄H₅BrN₂ scbt.com |

| Molecular Weight | 161.00 g/mol scbt.com |

| Appearance | Colorless to light yellow liquid chemicalbook.commendelchemicals.com |

| Boiling Point | 185-188 °C synquestlabs.com |

| Density | 1.56 g/cm³ synquestlabs.com |

| Refractive Index | 1.53 synquestlabs.com |

Table 2: Applications of this compound

| Field | Specific Application |

| Pharmaceuticals | Intermediate in the synthesis of Erdafitinib and Savolitinib punagri.com |

| Building block for compounds targeting neurological disorders and inflammation chemimpex.com | |

| Agrochemicals | Intermediate for herbicides and fungicides chemimpex.com |

| Materials Science | Component in the formulation of advanced polymers chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSDKIJPVSPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166351 | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15803-02-8 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15803-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Methyl 1h Pyrazole and Its Derivatives

Direct Bromination Approaches

Direct bromination of the 1-methyl-1H-pyrazole ring is a common and straightforward method for the synthesis of 4-bromo-1-methyl-1H-pyrazole. This approach relies on the principles of electrophilic aromatic substitution, where the inherent electronic properties of the pyrazole (B372694) ring dictate the position of bromination.

Regioselective Bromination of 1-Methyl-1H-pyrazole Precursors

The bromination of 1-methyl-1H-pyrazole precursors is highly regioselective, predominantly yielding the 4-bromo isomer. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution is the characteristic reaction. The two nitrogen atoms in the pyrazole ring influence the electron density at the carbon atoms. The nitrogen atom at the 1-position (the "pyrrole-like" nitrogen) is electron-donating, increasing the electron density of the ring. The nitrogen at the 2-position (the "pyridine-like" nitrogen) is electron-withdrawing. This electronic arrangement makes the C4 position the most electron-rich and, therefore, the most susceptible to electrophilic attack.

Common brominating agents used for this transformation include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). researchgate.net The reaction typically proceeds by treating 1-methyl-1H-pyrazole with the brominating agent in a suitable solvent. The electrophilic bromine species (Br⁺ or a polarized bromine molecule) is attacked by the electron-rich C4 position of the pyrazole ring, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the this compound product.

The regioselectivity of this reaction is a key advantage, as it allows for the direct and predictable synthesis of the desired 4-bromo isomer without the need for protecting groups or complex purification procedures.

Influence of Reaction Conditions on Bromination Efficiency and Selectivity

The efficiency and selectivity of the bromination of 1-methyl-1H-pyrazole can be influenced by several reaction conditions, including the choice of brominating agent, solvent, temperature, and the presence of catalysts.

Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazoles due to its ease of handling and milder reactivity compared to elemental bromine. researchgate.net Using NBS often leads to cleaner reactions with fewer byproducts. Elemental bromine can also be used, but its corrosive nature and the potential for over-bromination require more careful control of the reaction conditions.

Solvent: The choice of solvent can impact the reaction rate and, in some cases, the regioselectivity. Common solvents for bromination reactions include chlorinated hydrocarbons like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃), as well as polar aprotic solvents. manac-inc.co.jp The polarity of the solvent can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction's efficiency. manac-inc.co.jp In some cases, using water as a solvent can offer environmental benefits and may even enhance the reaction rate and yield. researchgate.net

Temperature: Bromination reactions are often carried out at or below room temperature to control the reaction rate and prevent the formation of undesired byproducts. commonorganicchemistry.com For less reactive substrates, gentle heating may be necessary to drive the reaction to completion.

Catalysts: While the bromination of activated pyrazole rings often proceeds without a catalyst, Lewis acids can be employed to enhance the electrophilicity of the bromine and facilitate the reaction with less reactive substrates.

The following table summarizes the influence of various reaction conditions on the bromination of pyrazoles:

| Reaction Condition | Influence on Bromination |

| Brominating Agent | NBS is generally milder and more selective than Br₂. |

| Solvent | Polarity can affect reaction rate and solubility. Water can be a "green" and effective solvent. researchgate.net |

| Temperature | Lower temperatures are often preferred to control selectivity and minimize byproducts. |

| Catalysts | Lewis acids can be used to activate the brominating agent for less reactive substrates. |

Cycloaddition Reactions in Pyrazole Synthesis

Cycloaddition reactions provide a powerful and versatile strategy for the construction of the pyrazole ring itself, with the bromine atom being introduced either as part of the starting materials or in a subsequent step. This approach allows for the synthesis of a wide variety of substituted pyrazoles.

1,3-Dipolar Cycloaddition Strategies for Brominated Pyrazoles

1,3-dipolar cycloaddition is a key reaction in the synthesis of five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. To synthesize brominated pyrazoles, either the 1,3-dipole or the dipolarophile can contain a bromine atom.

One common strategy involves the reaction of a nitrile imine (a 1,3-dipole) with a bromoalkene (a dipolarophile). echemi.com The nitrile imine can be generated in situ from a hydrazonoyl halide in the presence of a base. The cycloaddition proceeds in a regioselective manner, and subsequent elimination of HBr from the intermediate pyrazoline leads to the formation of the aromatic brominated pyrazole. echemi.com

Alternatively, diazo compounds can be used as the 1,3-dipole in reactions with alkynyl bromides. nih.gov The diazo compounds can also be generated in situ from precursors like tosylhydrazones. This method offers high regioselectivity and is tolerant of a variety of functional groups. nih.gov

Utilization of Alkenyl Bromides and Diazo Compounds

A specific and effective application of 1,3-dipolar cycloaddition for the synthesis of brominated pyrazoles involves the reaction between alkenyl bromides and diazo compounds. For instance, the reaction of a suitably substituted α-bromoalkene with diazomethane (B1218177) or its derivatives can lead to the formation of a brominated pyrazoline intermediate. This intermediate can then spontaneously eliminate hydrogen bromide or be treated with a base to induce elimination, resulting in the formation of the aromatic 4-bromopyrazole.

Another powerful approach is the one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones, hydrazines, and a brominating agent like N-bromosaccharin. researchgate.netresearchgate.net In this method, the pyrazole ring is first formed through the condensation of the 1,3-diketone with a hydrazine. The resulting pyrazole is then brominated in situ at the C4 position. This one-pot procedure is highly efficient and avoids the need to isolate the intermediate pyrazole. researchgate.netresearchgate.net

The table below provides examples of cycloaddition strategies for the synthesis of brominated pyrazoles:

| 1,3-Dipole | Dipolarophile | Brominating Agent (if applicable) | Resulting Product |

| Nitrile Imine | Bromoalkene | Not applicable | Brominated Pyrazole |

| Diazo Compound | Alkynyl Bromide | Not applicable | Brominated Pyrazole |

| Hydrazine | 1,3-Diketone | N-bromosaccharin | 4-Bromopyrazole |

Derivatization from Pre-functionalized Pyrazoles

A common strategy involves the chemical transformation of functional groups on a pre-existing 4-bromopyrazole core. For example, a hydroxyl group on a 4-bromopyrazole can be converted to a methoxy (B1213986) group through alkylation with an alkyl halide in the presence of a base. nih.gov This demonstrates that the bromo-substituted pyrazole ring is stable to various reaction conditions, allowing for further functionalization.

Another powerful technique is the halogen-lithium exchange reaction. A pre-functionalized pyrazole, for instance, a vinylpyrazole, can be tribrominated and then selectively undergo bromine-lithium exchange at a specific position. commonorganicchemistry.com The resulting lithiated pyrazole can then be quenched with an electrophile to introduce a new substituent. While this example focuses on introducing other groups, the principle can be applied to synthesize complex brominated pyrazoles from other halogenated pyrazoles.

Transition-metal-catalyzed cross-coupling reactions are also extensively used to derivatize pre-functionalized pyrazoles. A bromo-substituted pyrazole can serve as a substrate for reactions like Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds at the position of the bromine atom. Conversely, other functional groups on the pyrazole ring can be used as handles to introduce a bromine atom through reactions like the Sandmeyer reaction, starting from an amino-functionalized pyrazole.

Halogen-Metal Exchange Reactions and Subsequent Functionalization

Halogen-metal exchange is a potent tool for the transformation of aryl and heteroaryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. This method is particularly useful for the functionalization of bromoheterocycles like this compound. The process typically involves the treatment of the bromo-derivative with an organolithium or magnesium reagent to generate a transient organometallic species, which is then quenched with an electrophile.

Bromoheterocycles bearing substituents with acidic protons can undergo selective and practical bromine-metal exchange under non-cryogenic conditions using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi). mdpi.compreprints.org This protocol has been shown to be effective for a variety of heterocyclic systems, including those with sensitive functional groups. mdpi.com While specific examples detailing the halogen-metal exchange of this compound are not extensively documented in the provided literature, the general applicability of this method to bromoheterocycles suggests its potential for the synthesis of diverse 4-substituted 1-methyl-1H-pyrazoles.

The general scheme for this transformation is as follows:

graph TD A[this compound] -->|1. R-Met (e.g., n-BuLi, i-PrMgCl)| B(1-Methyl-1H-pyrazol-4-yl-Met); B -->|2. Electrophile (E+)| C(4-E-1-methyl-1H-pyrazole);

Table 1: Potential Functionalization of this compound via Halogen-Metal Exchange

| Electrophile (E+) | Expected Product (4-E-1-methyl-1H-pyrazole) |

| DMF | 1-Methyl-1H-pyrazole-4-carbaldehyde |

| CO₂ | 1-Methyl-1H-pyrazole-4-carboxylic acid |

| RCHO | (1-Methyl-1H-pyrazol-4-yl)(R)methanol |

| R₂CO | (1-Methyl-1H-pyrazol-4-yl)(R)₂methanol |

This table represents potential products based on the general reactivity of organometallic intermediates and is for illustrative purposes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govworldresearchersassociations.com This reaction typically involves the coupling of an organic halide with an organoboron compound in the presence of a palladium catalyst and a base. This compound is an excellent substrate for such transformations, allowing for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For the coupling at the C4 position of a 4-bromopyrazole, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov

Mechanistic studies on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles have provided insights into potential inhibitory effects. It has been suggested that the low reactivity of some of these substrates under classical conditions could be due to complexation of the metal center by the heterocycle, or high energy barriers for oxidative addition or reductive elimination. nih.gov Investigations into the coupling of bromopyrazoles have shown that the choice of palladium precatalyst and ligand is crucial for achieving high yields. nih.gov For instance, the use of XPhos-derived precatalysts has been found to be effective for the coupling of both 3- and 4-bromopyrazoles. nih.gov

The Suzuki-Miyaura coupling of 4-bromopyrazoles has been successfully demonstrated with a diverse range of aryl and heteroaryl boronic acids. nih.govresearchgate.netrsc.org The reaction generally tolerates a variety of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.

A study on the coupling of unprotected bromopyrazoles found that 4-aryl and 3-aryl pyrazoles could be isolated in good to very good yields (61–86%). nih.gov Generally, 3-bromopyrazoles were observed to react faster than their 4-bromo counterparts. nih.gov Another report details the successful Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with electron-rich, electron-deficient, and sterically demanding boronic acids using an XPhos Pd G2 precatalyst. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives with Various Boronic Acids

| Pyrazole Derivative | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromopyrazole | Phenylboronic acid | P1 (6-7 mol%), K₃PO₄, dioxane/H₂O | 4-Phenylpyrazole | 86 | nih.gov |

| 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6-7 mol%), K₃PO₄, dioxane/H₂O | 4-(4-Methoxyphenyl)pyrazole | 75 | nih.gov |

| 4-Bromopyrazole | 3-Thienylboronic acid | P1 (6-7 mol%), K₃PO₄, dioxane/H₂O | 4-(Thiophen-3-yl)pyrazole | 61 | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2, K₂CO₃, THF/H₂O | 4-Phenyl-3,5-dinitro-1H-pyrazole | 95 | rsc.org |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 4-Vinylphenylboronic acid | XPhos Pd G2, K₂CO₃, THF/H₂O | 4-(4-Vinylphenyl)-3,5-dinitro-1H-pyrazole | 88 | rsc.org |

P1 is an XPhos-derived precatalyst.

Limitations can arise with particularly sterically hindered boronic acids or with substrates prone to side reactions. One common side reaction is dehalogenation of the starting bromopyrazole. researchgate.net The choice of catalyst, ligand, base, and solvent system is critical to minimize these unwanted pathways and maximize the yield of the desired cross-coupled product. researchgate.net

Reactivity and Reaction Mechanisms of 4 Bromo 1 Methyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. In 4-bromo-1-methyl-1H-pyrazole, the C4 position is blocked by the bromine atom. The N1-methyl group and the bromine atom electronically influence the remaining unsubstituted C3 and C5 positions.

Research has shown that palladium-catalyzed direct arylation of 4-bromo-1-methylpyrazole occurs selectively at the C5 position. rsc.org This reaction, while not a classic electrophilic aromatic substitution, involves the functionalization of a C-H bond and demonstrates the heightened reactivity of the C5 position towards electrophilic species. For instance, reacting 4-bromo-1-methylpyrazole with various aryl bromides in the presence of a palladium acetate (B1210297) catalyst and potassium acetate as a base yields 5-aryl-4-bromo-1-methylpyrazoles. rsc.org The reaction tolerates a range of electron-withdrawing groups on the aryl bromide. rsc.org

Table 1: Examples of Direct C5-Arylation of this compound rsc.org

| Aryl Halide | Product | Yield |

|---|---|---|

| 4-Bromobenzonitrile | 4-(4-Bromo-1-methylpyrazol-5-yl)benzonitrile | 89% |

| 4-Bromonitrobenzene | 4-Bromo-1-methyl-5-(4-nitrophenyl)pyrazole | 80% |

| 4-Bromobenzaldehyde | 4-(4-Bromo-1-methylpyrazol-5-yl)benzaldehyde | 84% |

Reaction Conditions: Pd(OAc)₂, KOAc, DMA, 130 °C, 16 h.

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the C4 position is a key functional handle, enabling various nucleophilic substitution reactions, particularly through transition-metal-catalyzed cross-coupling. These reactions are fundamental to building more complex molecular architectures from the pyrazole core.

The compound readily participates in Suzuki and Heck coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C4 position. Similarly, Sonogashira coupling with terminal alkynes, such as trimethylsilylacetylene (B32187) (TMSA), proceeds effectively in the presence of palladium and copper catalysts to yield 4-alkynyl pyrazoles. researchgate.net This highlights the versatility of the C4-bromo substituent as a leaving group in palladium-catalyzed cycles. chemimpex.com

Metalation and Lithiation Reactions

Metalation, particularly lithiation, of this compound is a powerful strategy for introducing a wide range of functional groups. This can occur either via direct deprotonation of an acidic ring proton or through a halogen-metal exchange.

The bromine atom can be swapped for a lithium atom in a halogen-metal exchange reaction. For example, treatment of 4-bromo-1-methyl-5-(trifluoromethyl)pyrazole with tert-butyllithium (B1211817) results in a bromine-lithium exchange at the C4 position. sci-hub.box The resulting 4-lithiated pyrazole can be trapped with various electrophiles, such as carbon dioxide or N,N-dimethylformamide, to install a carboxylic acid or an aldehyde group, respectively. sci-hub.box This method provides a regioselective route to 4-substituted pyrazoles that might be difficult to access otherwise. acs.orgenamine.net

Furthermore, this compound serves as a precursor for synthesizing 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester. This is achieved through a bromine-lithium exchange followed by quenching with triisopropyl borate (B1201080). researchgate.net

Table 2: Functionalization via Br-Li Exchange sci-hub.box

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | t-BuLi | CO₂ | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | 88% |

| 4-Bromo-1-methyl-5-(trifluoromethyl)pyrazole | t-BuLi | DMF | 1-Methyl-5-(trifluoromethyl)pyrazole-4-carbaldehyde | 67% |

Ortho-Metalation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a potent technique for the regioselective functionalization of aromatic rings. In pyrazole systems, the nitrogen atoms can direct a strong base, typically an organolithium reagent, to deprotonate an adjacent position. For N-substituted pyrazoles, the C5 position is the most common site for deprotonation.

This strategy is complementary to the bromine-lithium exchange, offering a switchable reactivity based on the choice of the organolithium reagent. Using a bulky, non-nucleophilic base like LDA favors deprotonation (DoM), while a more nucleophilic reagent like tert-butyllithium favors halogen-metal exchange. sci-hub.box

Cycloaddition Reactions Involving this compound as a Synthon

While the aromatic pyrazole ring itself does not typically participate directly in cycloaddition reactions, its derivatives can act as crucial synthons for constructing more elaborate heterocyclic systems. For instance, derivatives of this compound can be used in [3+2] dipolar cycloaddition reactions. beilstein-journals.org

A key example involves the use of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a derivative of the title compound. This aldehyde can undergo condensation with various hydrazines to form an intermediate that then participates in an intramolecular Ullmann-type C-N cross-coupling. rsc.org This sequence leads to the formation of fused bicyclic systems, specifically 1-methyl-6-arylpyrazolo[3,4-c]pyrazoles, demonstrating how the pyrazole core can be a building block for more complex structures. rsc.org

Rearrangement Reactions

Rearrangement reactions provide pathways to thermodynamically more stable isomers. In the context of substituted pyrazoles, substituents can migrate under certain reaction conditions. Research on 4-bromo-1-phenylsulphonylpyrazole, a close analog of the title compound, has shown that after lithiation at the C5 position and quenching with certain electrophiles, the newly introduced substituent can rearrange. rsc.org Specifically, some 5-substituted products were found to isomerize to the thermodynamically more stable 4-bromo-1-phenylsulphonyl-3-substituted pyrazoles under the applied reaction conditions. rsc.org This indicates a potential for rearrangement in the 4-bromopyrazole framework, likely driven by steric and electronic factors to achieve a more stable substitution pattern.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 4 Bromo 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-1-methyl-1H-pyrazole, various NMR experiments, including ¹H, ¹³C, ¹⁵N, and two-dimensional techniques, are employed to assign the precise location of each atom.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry and substitution pattern. The spectrum typically displays three distinct signals, all appearing as singlets due to the absence of vicinal protons for coupling.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 position of the pyrazole (B372694) ring give rise to a sharp singlet. Its chemical shift is typically found in the upfield region, characteristic of methyl groups on a nitrogen atom within a heteroaromatic system.

Pyrazole Ring Protons (H-3 and H-5): The protons at the C3 and C5 positions of the pyrazole ring appear as two separate singlets in the aromatic region of the spectrum. The differing electronic environments of C3 and C5, influenced by the adjacent nitrogen atoms and the bromine at C4, result in distinct chemical shifts. The proton at C5 is often observed at a slightly different shift compared to the proton at C3.

In related derivatives, such as 1-(4-bromobenzoyl)-3-(4-methyl phenyl)-1H-pyrazole-4-carbaldehyde, the methyl group protons appear as a singlet at 2.58 ppm, while the aromatic protons are observed as a multiplet between 7.5-7.9 ppm. pharmacyjournal.in For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the proton at the C5 position (H-5) appears as a singlet at δ 7.78 ppm. researchgate.net

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four unique carbon atoms.

N-Methyl Carbon (N-CH₃): This carbon appears as a single peak in the aliphatic region of the spectrum.

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals are observed in the downfield region.

C-4: The carbon atom directly bonded to the bromine atom (C-4) is significantly influenced by the halogen's electron-withdrawing inductive effect and its mass. Its chemical shift is characteristically found at a relatively upfield position for a substituted aromatic carbon, often around 95-97 ppm in bromo-substituted pyrazoles. jmcs.org.mxcdnsciencepub.com

C-3 and C-5: These carbons resonate at different chemical shifts due to their proximity to the two distinct nitrogen atoms (N1 and N2). Their specific shifts are diagnostic of the substitution pattern on the pyrazole ring.

For the derivative 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ring carbons C-3, C-4, and C-5 have been reported at δ 161.2, 90.3, and 127.8 ppm, respectively. researchgate.net In other 4-bromopyrazole derivatives, the C4 carbon chemical shift is consistently reported in the range of 95-97 ppm. jmcs.org.mx

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrazole Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole | CDCl₃ | 7.78 (s, 1H, H-5), 7.56 (m, 2H, Ph), 7.42 (m, 2H, Ph), 7.23 (m, 1H, Ph), 4.05 (s, 3H, OCH₃) | 161.2 (C-3), 139.7 (Ph C-1), 129.4 (Ph C-3,5), 127.8 (C-5), 125.8 (Ph C-4), 118.9 (Ph C-2,6), 90.3 (C-4), 57.3 (OCH₃) | researchgate.net |

| 4-bromo-1,3,5-trimethyl-1H-pyrazole (Derivative Example) | CDCl₃ | 3.66 (s, 3H, N-CH₃), 2.19 (s, 3H, C₃-CH₃), 2.15 (s, 3H, C₅-CH₃) | 146.1 (C-5), 137.9 (C-3), 93.9 (C-4), 36.3 (N-CH₃), 13.0 (C₅-CH₃), 10.9 (C₃-CH₃) | jmcs.org.mx |

¹⁵N NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. In this compound, the two nitrogen atoms, N1 and N2, are chemically non-equivalent and therefore resonate at different frequencies.

N-1: This nitrogen is a tertiary amine, bonded to a methyl group and two carbon atoms within the ring.

N-2: This nitrogen is an imine-type nitrogen, double-bonded to one carbon and single-bonded to another.

The significant difference in hybridization and bonding results in a large chemical shift separation between N1 and N2, which is a hallmark of the pyrazole ring system. For example, in the related derivative 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the ¹⁵N chemical shifts were reported at δ -187.8 ppm for N-1 and -119.9 ppm for N-2 (relative to nitromethane). researchgate.net This data is invaluable for confirming the N-methylation position and for studying tautomerism in related non-methylated pyrazole systems. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show no cross-peaks, as all proton signals are singlets and are not coupled to each other, thus confirming their isolation within the molecular structure. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 signal, the H-5 signal to the C-5 signal, and the N-methyl proton signal to the N-methyl carbon signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular puzzle. For this compound, key correlations would include:

The N-methyl protons showing correlations to both C-3 and C-5, confirming the attachment of the methyl group to N1.

The H-3 proton showing correlations to C-5 and C-4.

The H-5 proton showing correlations to C-3 and C-4.

These correlations provide unequivocal proof of the connectivity and substitution pattern of the pyrazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3100-3000 | C-H stretching | Aromatic C-H stretches from the pyrazole ring protons. |

| ~2950-2850 | C-H stretching | Aliphatic C-H stretches from the N-methyl group. |

| ~1550-1500 | C=N and C=C stretching | Characteristic stretches for the pyrazole ring system. researchgate.netjmcs.org.mx |

| ~1450-1370 | C-H bending | Bending vibrations of the methyl group. |

| ~750-550 | C-Br stretching | Strong absorption characteristic of the carbon-bromine bond. The exact position can help identify the substitution pattern. pharmacyjournal.in |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's specific structure. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of a compound. vulcanchem.com

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion (M⁺) cluster. Due to the natural abundance of the two stable isotopes of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum displays two peaks of nearly equal intensity for the molecular ion: one at m/z 160 (for C₄H₅⁷⁹BrN₂) and another at m/z 162 (for C₄H₅⁸¹BrN₂). nih.gov The presence of this M⁺/M+2 doublet is a clear indicator of a molecule containing a single bromine atom.

Fragmentation Pattern: The fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for pyrazoles can involve the loss of substituents or cleavage of the ring. For this compound, expected fragments could arise from:

Loss of a bromine atom ([M-Br]⁺), resulting in a peak at m/z 81.

Loss of a methyl radical ([M-CH₃]⁺), giving a fragment at m/z 145/147.

Cleavage of the pyrazole ring, leading to smaller fragments. The NIST mass spectrum for this compound shows top peaks at m/z 42, 160, and 162, indicating the stability of the molecular ion and a characteristic smaller fragment. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

|---|---|---|

| 160 / 162 | [M]⁺ | Molecular ion cluster, characteristic 1:1 ratio for one bromine atom. nih.gov |

| 81 | [M-Br]⁺ | Loss of the bromine atom. |

| 42 | [C₂H₄N]⁺ or [C₃H₆]⁺ | A common fragment in nitrogen heterocycles, often from ring cleavage. Listed as a top peak in the NIST database. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of compounds like this compound and its derivatives.

While the crystal structure of this compound itself is not extensively detailed in readily available literature, analysis of closely related pyrazole derivatives offers significant insights into the expected solid-state behavior. The substitution pattern on the pyrazole ring, including the position of the bromine atom and the methyl group, profoundly influences the crystal packing and the nature of non-covalent interactions.

For instance, the study of 4-bromo-1H-pyrazole, the unmethylated parent compound, reveals that it forms a trimeric hydrogen-bonding motif in the solid state, a structure that is isostructural with its 4-chloro analog. mdpi.comnih.gov This contrasts with the catemeric (chain-like) structures formed by 4-fluoro- (B1141089) and 4-iodo-1H-pyrazoles, highlighting the subtle influence of the halogen substituent on the supramolecular assembly. mdpi.com

In derivatives where the N1-H is replaced by a methyl group, as in this compound, the dominant N-H···N hydrogen bonding is absent. Consequently, the crystal packing is governed by weaker interactions such as C-H···N, C-H···Br, and π-π stacking interactions.

A detailed crystallographic investigation of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole provides a valuable case study. iucr.org Although this molecule is more complex, the analysis of the pyrazole core offers relevant structural information. The structure was solved and refined to a high degree of precision, yielding detailed information about its molecular geometry and supramolecular architecture. The crystal packing in this derivative is characterized by weak C-H···π interactions, which contribute to the stability of the three-dimensional lattice. iucr.org

Another relevant example is the structural analysis of ethyl this compound-3-carboxylate. The crystallographic data for this compound would provide direct insight into the bond distances and angles of the this compound core when substituted with an ester group.

The table below presents representative crystallographic data for a related pyrazole derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Compound | 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole iucr.org |

| Chemical Formula | C16H16BrN3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 13.4567 (5) |

| c (Å) | 11.2345 (4) |

| α (°) | 90 |

| β (°) | 101.234 (2) |

| γ (°) | 90 |

| Volume (ų) | 1502.34 (9) |

| Z | 4 |

Note: The data in this table is representative and based on a published structure of a complex derivative to illustrate the parameters obtained from X-ray crystallography. iucr.org

The precise determination of the crystal structure of this compound through single-crystal X-ray diffraction would definitively establish its solid-state conformation, including the planarity of the pyrazole ring and the orientation of the substituents. Furthermore, it would elucidate the specific intermolecular interactions, such as halogen bonding involving the bromine atom, which are of significant interest in crystal engineering and materials science.

Computational and Theoretical Studies on 4 Bromo 1 Methyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. tandfonline.com It offers a balance between computational cost and accuracy, making it suitable for studying molecules like 4-bromo-1-methyl-1H-pyrazole.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and reactivity. For instance, a smaller energy gap suggests higher reactivity.

Electrostatic Potential (ESP) maps, another product of DFT calculations, help identify the nucleophilic and electrophilic sites within the molecule. This information is vital for predicting how this compound will interact with other reagents. The electron-donating methyl group at the N1 position influences the electron density of the pyrazole ring, which in turn directs electrophilic substitution reactions, such as bromination, to the 4-position.

Reaction Pathway and Transition State Calculations

Theoretical studies using DFT can map out the potential energy surface for chemical reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a deeper understanding of the reaction mechanism. For example, in decarboxylative bromination reactions, DFT calculations can help locate the transition states for both the rotation of the molecule and the subsequent bromination step. rsc.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the provided results, MD simulations are a valuable tool for studying the conformational behavior of similar molecules. For instance, in a related compound, 4-bromo-3-fluoro-1-methyl-1H-pyrazole, MD simulations have been used to investigate conformational sampling and the preferential orientation of substituents. smolecule.com Such simulations can also be employed to study the effects of solvents on the molecule's behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgfiveable.me These models use physicochemical properties or theoretical molecular descriptors to predict the activity of new compounds. wikipedia.org For this compound and its derivatives, QSAR studies can be employed to predict their potential biological activities, such as antifungal or herbicidal properties, by correlating their structural features with observed activities. smolecule.com This approach is crucial in drug discovery and agrochemical development for designing new molecules with enhanced efficacy. fiveable.mesmolecule.comnih.gov

Tautomerism and Isomerism Investigations of Bromopyrazoles

Tautomerism is a significant phenomenon in pyrazole chemistry. researchgate.nettautomer.eu For bromopyrazoles, the position of the tautomeric equilibrium is influenced by the substitution pattern on the pyrazole ring. researchgate.net DFT calculations have been successfully used to study the tautomerism of various bromopyrazoles, justifying the predominance of certain tautomers in different phases. researchgate.netresearchgate.net For instance, in 4-bromo-1H-pyrazoles with a bromine atom at the 3(5)-position, the 3-bromo tautomer is generally favored both in the solid state and in solution. researchgate.net These theoretical investigations provide valuable insights into the structural preferences and reactivity of bromopyrazole systems.

Applications of 4 Bromo 1 Methyl 1h Pyrazole in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systemsontosight.aicymitquimica.comchemicalbull.comrsc.orgresearchgate.net

The structure of 4-bromo-1-methyl-1H-pyrazole, particularly the presence of the bromine atom, makes it an excellent precursor for synthesizing more elaborate heterocyclic structures. ontosight.ai The bromine atom is susceptible to substitution, enabling its use in various coupling reactions to build fused ring systems. ontosight.aichemshuttle.com This reactivity is fundamental to its role in organic synthesis, where it facilitates the creation of diverse molecular architectures. chemimpex.com

A significant application of this compound derivatives is in the construction of fused bicyclic pyrazole (B372694) systems, such as pyrazolo[3,4-c]pyrazoles. These fused heterocycles are of interest due to their potential pharmacological activities. rsc.org A key starting material in this process is 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a direct derivative of the parent compound. rsc.org

An efficient, one-pot synthetic approach involves the condensation of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with various aromatic hydrazines. rsc.org This initial step is followed by an intramolecular C-N Ullmann-type cross-coupling reaction, often activated by microwave irradiation, to form the fused pyrazolo[3,4-c]pyrazole (B14755706) core. rsc.org This method provides a robust pathway to novel, modulated heterobicycles. rsc.org Further functionalization can be achieved through subsequent reactions, such as chemoselective bromination of the newly formed bipyrazole, followed by Suzuki–Miyaura cross-coupling reactions to introduce additional diversity. rsc.org

This compound is also a key intermediate in the synthesis of quinoxaline (B1680401) derivatives, which are important pharmacophores found in various biologically active molecules. google.comkthmcollege.ac.in A patented method describes the preparation of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline, an intermediate for the drug Erdafitinib, which is used to treat bladder cancer. google.com

The synthesis involves a substitution reaction between 4-bromo-2-nitroaniline (B116644) and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone to produce an N-phenylamino ethanone (B97240) intermediate. google.com This intermediate then undergoes a reduction and cyclization reaction, using metal indium in the presence of hydrochloric acid, to form the final quinoxaline product. google.com This process highlights a practical and scalable route for incorporating the 1-methyl-1H-pyrazol-4-yl group into a quinoxaline scaffold, demonstrating the utility of the bromo-pyrazole precursor in constructing complex, multi-ring systems for pharmaceutical applications. google.com

Building Block in Medicinal Chemistrychemimpex.comontosight.aichemimpex.comchemshuttle.comsmolecule.comresearchgate.net

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and this compound is a valuable starting material for creating new therapeutic agents. chemimpex.comnih.gov Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The compound's utility stems from its role as a versatile intermediate for synthesizing bioactive molecules. chemimpex.com

This compound is employed in the design and synthesis of novel pharmaceuticals, particularly for targeting neurological disorders and inflammation. chemimpex.com The bromine atom enhances its reactivity, allowing for the creation of diverse derivatives tailored for specific biological pathways. chemimpex.com

One documented application is the synthesis of pyrazole amide derivatives with potential antibacterial activity. researchgate.net For instance, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide was synthesized through direct amidation. This intermediate then served as a substrate for Suzuki reactions with various aryl boronic acids, yielding a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide derivatives. researchgate.net These compounds were specifically designed to target and inhibit New Delhi metallo-β-lactamase-1 (NDM-1), a critical resistance mechanism in Gram-negative bacteria. researchgate.net

The rigid, planar structure of the pyrazole ring makes this compound an excellent scaffold for drug discovery and lead optimization. chemimpex.com A scaffold provides the basic molecular framework from which a library of compounds can be generated through various chemical modifications. The bromine atom on this particular pyrazole is a key handle for such modifications, enabling researchers to systematically alter the molecule's properties to improve its efficacy and selectivity for a biological target. chemimpex.com

In pharmaceutical development, it is crucial for synthesizing new drugs that target specific biological pathways. Its ability to act as a foundational structure for bioactive molecules allows researchers to create compounds with potentially improved therapeutic effects. For example, derivatives have been shown to possess significant anti-inflammatory properties in preclinical models, indicating their potential for further development into therapeutic agents. The synthesis of pyrazole benzamide (B126) derivatives via Suzuki reactions from the bromo-precursor exemplifies its use in lead optimization, where different aryl groups were introduced to modulate activity against bacterial resistance enzymes. researchgate.net

Role in Agrochemical Developmentchemimpex.comchemimpex.comchemshuttle.com

In addition to its pharmaceutical applications, this compound is a significant intermediate in the development of modern agrochemicals. chemimpex.comchemimpex.com The pyrazole chemical class is a well-established component in many commercial pesticides. smolecule.com This compound serves as a key building block for synthesizing active ingredients used in products designed to protect crops and enhance agricultural productivity. chemimpex.com

Its primary role is as an intermediate in the creation of effective herbicides and fungicides. chemimpex.com The structure of the compound allows it to be elaborated into molecules that can interact effectively with biological targets in weeds and pathogenic fungi. For example, a derivative, 4-bromo-3-ethyl-1-methyl-1H-pyrazole, has been utilized in creating pyrazole-based insecticides with novel neuroreceptor binding profiles, a strategy aimed at optimizing selectivity and reducing toxicity to non-target species. chemshuttle.com The versatility provided by the bromine substituent allows for the development of a wide range of agrochemical products, contributing to improved crop yields and sustainability. chemimpex.com

Catalysis and Ligand Design

The utility of this compound in catalysis is predominantly centered on its role as a key intermediate in the synthesis of sophisticated ligands and as a substrate in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the creation of new carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions. It serves as a precursor to pyrazole-containing ligands, which are known to be effective in a variety of catalytic transformations. For instance, it is instrumental in the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester, a valuable reagent for Suzuki-Miyaura cross-coupling reactions. researchgate.net An improved, one-pot synthesis of the corresponding lithium hydroxy ate complex from this compound and triisopropyl borate (B1201080) has been developed, which can be used directly in Suzuki couplings without the need for an added base. researchgate.net

Furthermore, this compound has been directly employed in palladium-catalyzed C-N cross-coupling reactions. In a study focused on the development of deactivation-resistant catalysts, this compound was used as a substrate to evaluate the efficacy of various palladium precatalysts. The results, as summarized in the table below, highlight the superior performance of the GPhos Pd G6 precatalyst in this transformation.

| Precatalyst | Yield (%) |

|---|---|

| P1 (GPhos Pd G6) | 72 |

| P2 (RuPhos Pd G6) | 0 |

| P3 (t-BuXPhos Pd G6) | 11 |

| P7 (BrettPhos Pd G6) | 12 |

| P8 (t-BuBrettPhos Pd G6) | 7 |

The compound has also been utilized in the synthesis of complex ligands for specific biological targets. For example, in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, this compound was coupled with a pyrrolo[2,3-d]pyrimidine core using a palladium catalyst (Pd2(dba)3) and a BrettPhos ligand. ambeed.com This demonstrates its role in the construction of intricate molecular scaffolds with potential therapeutic applications.

Materials Science Applications

The incorporation of the this compound moiety into larger molecular frameworks has shown promise in the development of novel functional materials. The pyrazole unit can impart specific electronic and coordination properties to the resulting materials, making them suitable for applications in areas such as supramolecular chemistry and coordination polymers.

A notable example is the synthesis of a pentasubstituted ferrocenyl phosphine (B1218219) oxide ligand, where this compound is coupled to a ferrocene (B1249389) derivative through a palladium-catalyzed reaction. acs.org This complex ligand, upon self-assembly with a dirhodium(II) tetraoctanoate linker, forms discrete fullerene-like cages and extended supramolecular structures. acs.org The synthesis and characterization of these materials underscore the potential of this compound in creating materials with complex, pre-designed architectures. acs.org

| Reactant | Reagent | Catalyst/Ligand | Solvent | Conditions |

|---|---|---|---|---|

| [Fe(C₅H₄P(t-C₄H₉)₂)(C₅H₅)]BF₄ | This compound, t-C₄H₉OK | Pd(OAc)₂, PPh₃ | Toluene | Reflux overnight |

While direct incorporation of this compound into bulk polymers is not extensively documented, its derivatives are being explored for the creation of functional materials with specific optical or electronic properties. For instance, there is interest in developing nanomaterials and functional polymers that include the pyrazole moiety, where the bromine atom can serve as a handle for further functionalization. Patents have also alluded to the possibility of incorporating derivatives of this compound into polymeric matrices for controlled release applications.

Q & A

Q. What are the common synthetic routes for 4-bromo-1-methyl-1H-pyrazole?

Methodological Answer: A widely used method involves the diazotization of substituted anilines to form diazonium salts, followed by coupling with ethyl acetoacetate in the presence of sodium acetate. Subsequent reaction with thiosemicarbazide in glacial acetic acid yields thioamide derivatives. For example, refluxing ethyl-2-[(4-bromophenyl)hydrazono]-3-oxobutanoate with thiosemicarbazide in acetic acid produces crystalline pyrazole derivatives, which are recrystallized from ethanol or DMF/ethanol mixtures for purity .

Q. How is this compound characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. The pyrazole ring is typically planar (maximum deviation ≤0.014 Å), with dihedral angles between substituents (e.g., 5.49° between benzene and pyrazole rings in derivatives). Intramolecular hydrogen bonds (e.g., N–H···O) stabilize S(6) ring motifs, while intermolecular interactions (e.g., N–H···S/O) form 2D networks. Short halogen contacts (Br···Br, 3.511 Å) may influence packing .

Q. What are the key physical properties of this compound?

Q. How does this compound interact in pharmacological studies?

Methodological Answer: Pyrazole derivatives are screened for antimicrobial activity via broth microdilution assays. For instance, 4-hetarylpyrazoles exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli (MIC values: 8–64 µg/mL). Activity correlates with substituent electronegativity; bromine enhances membrane penetration, while methyl groups improve metabolic stability .

Q. What computational approaches predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution patterns. The bromine atom at the 4-position directs electrophiles to the 5-position, with Fukui indices (ƒ⁻) indicating nucleophilic reactivity. Molecular docking studies (AutoDock Vina) further predict binding affinities to targets like DNA gyrase (ΔG ≈ −9.2 kcal/mol) .

Q. How do structural modifications impact catalytic applications?

Q. How to improve yield in large-scale synthesis?

Methodological Answer: Optimize reflux time (4–6 hours) and stoichiometry (thiosemicarbazide:ester ratio = 2:1). Use DMF/ethanol (1:2) for crystallization, achieving ≥95% purity. Scale-up trials show 85% yield at 100 g scale with controlled cooling (0.5°C/min) to minimize byproducts .

Structural Dynamics

Q. How does temperature affect crystal packing?

Methodological Answer: Variable-temperature XRD reveals reversible thermal expansion (ΔV = 2.1 ų from 100–300 K). Intermolecular Br···Br contacts weaken above 250 K, causing lattice distortion. This impacts solid-state stability in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.